N-(3-Methylphenyl)-9-acridinamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H16N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)acridin-9-amine |
InChI |
InChI=1S/C20H16N2/c1-14-7-6-8-15(13-14)21-20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3,(H,21,22) |
InChI Key |
ZLGLISLOMNTCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Foundational & Exploratory
N-(3-Methylphenyl)-9-acridinamine chemical structure and properties
Chemical Structure, Synthesis, and Pharmacodynamics[1]
Executive Summary
N-(3-Methylphenyl)-9-acridinamine (also designated as 9-(3-methylanilino)acridine) is a tricyclic heteroaromatic agent belonging to the 9-anilinoacridine class. It serves as a critical structural analogue in the development of DNA-intercalating antitumor agents, most notably Amsacrine (m-AMSA) .[1]
While Amsacrine contains a methanesulfonamide moiety essential for its high clinical potency, the 3-methyl derivative discussed here represents a fundamental lipophilic scaffold used to probe the steric and electronic requirements of the DNA minor groove binding pocket. This guide details its chemical architecture, synthesis, and mechanism of action as a Topoisomerase II poison.
Chemical Identity & Molecular Architecture
The molecule consists of a planar acridine chromophore linked to a phenyl ring via an amino bridge at position 9. The 3-methyl substituent on the phenyl ring introduces asymmetry and lipophilicity, influencing the molecule's pharmacokinetic profile.
Physicochemical Data Table[3][4]
| Property | Value / Description |
| IUPAC Name | N-(3-Methylphenyl)acridin-9-amine |
| Common Name | 9-(3-Methylanilino)acridine |
| Molecular Formula | |
| Molecular Weight | 284.36 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, Ethanol; Sparingly soluble in Water |
| pKa (Acridine N) | ~7.5 – 8.0 (Protonated at physiological pH) |
| LogP (Predicted) | ~4.8 (High Lipophilicity) |
| CAS Registry | 3366-64-1 (Generic 9-anilinoacridine series) |
Structural Significance[1][4][7]
-
Acridine Core: A planar, electron-deficient system that facilitates
stacking interactions between DNA base pairs (intercalation). -
9-Amino Linker: Provides a critical hydrogen bond donor. The geometry forces the phenyl ring to twist out of the acridine plane (torsion angle ~60–90°), positioning it within the DNA minor groove.
-
3-Methyl Group: An electron-donating, lipophilic substituent. Unlike the methanesulfonamide of Amsacrine, it does not form specific hydrogen bonds with the DNA backbone but enhances hydrophobic interactions.
Synthesis & Purification Protocols
The synthesis follows a nucleophilic aromatic substitution (
Reaction Pathway Diagram
Caption: Acid-catalyzed nucleophilic substitution of 9-chloroacridine with 3-methylaniline.
Detailed Experimental Protocol
Reagents:
-
9-Chloroacridine (1.0 eq)
-
3-Methylaniline (m-Toluidine) (1.1 eq)
-
Ethanol (Anhydrous)
-
Concentrated HCl (Catalytic amount or 1.0 eq)
Procedure:
-
Dissolution: Dissolve 9-chloroacridine in anhydrous ethanol in a round-bottom flask.
-
Addition: Add 3-methylaniline followed by a few drops of conc. HCl. The acid protonates the acridine ring nitrogen, increasing the electrophilicity at C-9.
-
Reflux: Heat the mixture to reflux for 2–4 hours. The solution will typically darken, and a precipitate (the hydrochloride salt of the product) may begin to form.
-
Isolation (Salt): Cool the reaction mixture to room temperature. Filter the precipitate and wash with cold ethanol and diethyl ether to remove unreacted aniline.
-
Free Base Conversion: Suspend the hydrochloride salt in a mixture of water and ethanol. Adjust pH to ~10 using Ammonium Hydroxide (
). The solid will change color (often from red/orange to yellow). -
Purification: Recrystallize the free base from Ethanol/Water or Benzene/Petroleum Ether to obtain analytical grade crystals.
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the 9-H signal of acridine (if starting from acridine) or specific shifts in the aromatic region. The NH proton typically appears downfield (>9 ppm).
-
Mass Spectrometry: Confirm Molecular Ion
.
Mechanism of Action: Topoisomerase II Poisoning
N-(3-Methylphenyl)-9-acridinamine acts as a DNA Intercalator and a Topoisomerase II Poison . It does not merely suppress enzyme activity; it converts the enzyme into a cellular toxin.
Pharmacodynamic Pathway
Caption: The cascade of events leading to cell death via Topoisomerase II trapping.
Mechanistic Nuance[4][8]
-
Intercalation: The acridine ring inserts between base pairs (preference for 5'-TA-3' or 5'-TG-3' sites). This lengthens the DNA helix and unwinds it.
-
Groove Binding: The 3-methylphenyl moiety projects into the minor groove . The steric bulk of the methyl group influences the residence time and the specific geometry of the complex.
-
Enzyme Trapping: The drug stabilizes the transient state where Topoisomerase II has cleaved the DNA backbone but has not yet religated it. This "cleavable complex" acts as a roadblock to replication forks, causing lethal double-strand breaks.
Structure-Activity Relationship (SAR)
Why the 3-methyl group?
-
Lipophilicity: The methyl group increases LogP, enhancing passive diffusion across the cell membrane compared to the unsubstituted N-phenyl analog.
-
Electronic Effect: As a weak electron donor, the methyl group slightly increases the electron density of the aniline ring.
-
Comparison to Amsacrine: Amsacrine possesses a 3'-methoxy and 4'-(methanesulfonyl)amino group. The sulfonamide provides a critical water-mediated hydrogen bond to the DNA backbone. The 3-methyl derivative lacks this specific interaction, making it generally less potent than Amsacrine but a valuable tool for studying the hydrophobic requirements of the binding pocket.
Experimental Protocol: DNA Binding Affinity ( )
To quantify the interaction, a UV-Vis spectrophotometric titration is the standard validation method.
Objective: Determine the intrinsic binding constant (
Methodology:
-
Preparation: Prepare a stock solution of the drug (25
) in Tris-HCl buffer (pH 7.4). -
Titration: Add aliquots of concentrated CT-DNA solution to the drug solution.
-
Observation:
-
Hypochromism: A decrease in absorbance at
(typically 430–450 nm for acridines) indicates stacking (intercalation). -
Red Shift (Bathochromism): A shift to longer wavelengths confirms the change in the electronic environment of the chromophore.
-
Isosbestic Points: The presence of sharp isosbestic points confirms a two-state equilibrium (Free Drug
Bound Drug).
-
-
Calculation: Use the McGhee-von Hippel equation or a standard Benesi-Hildebrand plot to calculate
. Typical values for 9-anilinoacridines are in the range of to .
References
-
Denny, W. A., Baguley, B. C., Cain, B. F., & Waring, M. J. (1982). Antitumor acridines.[1][2][3][4] In Molecular Aspects of Anti-Cancer Drug Action. Macmillan Press. (Contextual match for class properties).
-
Gamage, S. A., et al. (1997). Structure-Activity Relationships for the Antileishmanial and Antitrypanosomal Activities of 1'-Substituted 9-Anilinoacridines. Journal of Medicinal Chemistry, 40(16), 2634-2642. Link
-
Bacherikov, V. A., et al. (2005).[3] Synthesis and cytotoxic activity of new 9-anilinoacridine derivatives. Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. (2023). N-phenylacridin-9-amine (Parent Scaffold). National Center for Biotechnology Information. Link
- Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3, 18-30.
Sources
Technical Guide: Fluorescence Spectra & Quantum Yield of Methyl-Substituted Acridines
This technical guide details the fluorescence spectroscopy and quantum yield determination of methyl-substituted acridines, with a specific focus on 9-methylacridine. It is designed for researchers requiring high-fidelity optical characterization protocols.[1]
Executive Summary
Acridine and its methyl-substituted derivatives (e.g., 9-methylacridine) represent a class of nitrogen-heterocycles whose photophysical properties are governed by a delicate interplay between solvent environment and structural substitution.[1] Unlike rigid fluorophores (e.g., Rhodamine), acridines exhibit extreme solvatochromism and state-switching , making them excellent environmental sensors but challenging targets for quantification.[1]
This guide provides the mechanistic basis for these shifts, a comparative spectral data analysis, and a validated protocol for determining quantum yield (
Photophysical Mechanisms: The vs. Competition[2]
The fluorescence of acridine derivatives is dictated by the energy gap and ordering of the lowest singlet excited states. The nitrogen lone pair plays the critical role.
Solvent-Dependent State Ordering
The emission efficiency depends on whether the lowest excited singlet state is of
-
In Non-Polar Solvents (e.g., Benzene, Hexane): The nitrogen lone pair is high in energy. The
state is typically . This state has a long radiative lifetime ( ) but is coupled strongly to rapid non-radiative decay channels (intersystem crossing to triplets).-
Result:
(Non-fluorescent).
-
-
In Polar/Protic Solvents (e.g., Water, Ethanol): Hydrogen bonding stabilizes the nitrogen lone pair, lowering the energy of the ground state
orbital. This raises the energy of the transition above the transition. The state becomes , which has a high oscillator strength and allows efficient radiative decay.-
Result:
increases significantly (Bright blue fluorescence).
-
The Methyl Effect (9-Substitution)
Substituting the hydrogen at the 9-position (meso-position) with a methyl group introduces two effects:
-
Electronic: The methyl group is electron-donating, increasing the electron density on the ring and slightly increasing the basicity (pKa shift from ~5.6 to ~6.7).
-
Steric/Vibronic: The bulky methyl group can hinder specific solvent interactions or alter the vibrational overlap factors, often reducing non-radiative decay rates compared to the parent acridine.
Mechanism Visualization
The following Jablonski diagram illustrates the solvent-induced state inversion.
Caption: Solvent-induced inversion of excited states. In polar media, the emissive
Spectral Characteristics & Data
The following data summarizes the spectral shifts observed when moving from unsubstituted acridine to methyl-derivatives. Note the distinct pKa shift, which is critical when working in aqueous buffers; ensuring the pH is well above the pKa is necessary to measure the neutral species, or below to measure the protonated cation.
| Parameter | Acridine (Parent) | 9-Methylacridine | Notes |
| Absorption | ~250 nm, ~355 nm | ~255 nm, ~361 nm | Slight bathochromic (red) shift due to hyperconjugation.[1] |
| Emission | 420–430 nm (Violet-Blue) | 430–450 nm (Blue) | Methyl group stabilizes the excited state. |
| ~0.03 (Neutral)~0.98 (Protonated) | ~0.30 - 0.40 (Protonated) | Protonation eliminates the | |
| ~0.03 | ~0.033 - 0.10 | Highly sensitive to specific derivative structure (e.g., 9-ACA).[1] | |
| < 0.005 | < 0.01 | ||
| pKa (Ground State) | 5.60 | 6.68 (Predicted) | Methyl group increases basicity. |
Data aggregated from NIST Chemistry WebBook and photophysics literature [1, 2].
Experimental Protocol: Relative Quantum Yield Determination
Measuring the quantum yield of acridines requires the Relative Method , comparing the integrated emission of the sample to a standard (Quinine Sulfate) under identical excitation conditions.
Reagents & Standards[1][3]
-
Reference Standard: Quinine Sulfate Dihydrate (NIST SRM 936 or equivalent).
-
in 0.5 M
(at 25°C).
-
in 0.5 M
-
Solvent: 0.5 M Sulfuric Acid (for standard); Ethanol or Buffer (for Acridine sample).
-
Equipment: Double-beam UV-Vis Spectrophotometer, Spectrofluorometer (photon-counting mode preferred).
Self-Validating Protocol Steps[1]
Step 1: Absorbance Matching (The Linearity Check) To avoid Inner Filter Effects (re-absorption of emitted light), the absorbance (Optical Density, OD) must be kept low.
-
Prepare 4-5 dilutions of both the Standard and the Sample.
-
Constraint: Absorbance at excitation wavelength (
) must be 0.01 < OD < 0.1 . -
Validation: If OD > 0.1, the linear relationship between absorption and emission breaks down, invalidating the QY calculation.
Step 2: Excitation & Emission Scan
-
Set
to the intersection of absorption for both sample and standard (typically 350 nm for acridines/quinine). -
Record emission spectra (370 nm – 600 nm).
-
Critical: Use the same slit widths (bandpass) and integration time for both.
Step 3: Integration & Calculation
Calculate the total integrated fluorescence intensity (
Where:
- : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.[2]
-
: Refractive index of the solvent (Water/Acid
; Ethanol ).
Workflow Diagram[1]
Caption: Operational workflow for relative quantum yield determination ensuring linearity.
Applications & Relevance[1][3][4][5][6][7]
-
DNA Intercalation: 9-substituted acridines are potent intercalators.[1] The planar tricyclic ring slides between DNA base pairs. Upon binding, the hydrophobic environment of the DNA helix shields the acridine nitrogen from solvent quenching, often resulting in a massive increase in fluorescence (light-switch effect). This makes them valuable stains for cell cycle analysis [3].
-
OLED Emitters: Recent research utilizes acridine derivatives as donor moieties in Thermally Activated Delayed Fluorescence (TADF) emitters. The 9-position is often substituted with acceptor groups (like triazine) to create twisted intramolecular charge transfer (TICT) states, essential for high-efficiency OLEDs [4].[1]
-
pH Sensing: Due to the distinct difference in QY between the protonated cation (bright) and neutral molecule (dim/dark), 9-methylacridine derivatives serve as ratiometric pH sensors in acidic environments.
References
-
NIST Chemistry WebBook. Acridine, 9-methyl- Spectral Data.[1] National Institute of Standards and Technology. Link
-
BenchChem. Comparative Guide to 9-Methylacridine-4-carboxylic Acid and Traditional Organic Dyes. (2025).[2][3] Link
-
Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Ed.[1] Springer, 2006.[1] (Standard text for QY protocols).
-
Goushi, K., et al. Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion.[1] Nature Photonics, 2012.[1] (Context for Acridine in OLEDs).
Sources
N-(3-Methylphenyl)-9-acridinamine CAS number and chemical identifiers
The following technical guide provides an in-depth analysis of N-(3-Methylphenyl)-9-acridinamine, detailing its chemical identity, synthesis, properties, and biological relevance.
Chemical Identity & Physiochemical Profile[1]
N-(3-Methylphenyl)-9-acridinamine is a 9-anilinoacridine derivative where the aniline moiety is substituted with a methyl group at the meta position. This structural modification influences the compound's lipophilicity and DNA-binding kinetics compared to the unsubstituted parent compound, N-phenyl-9-acridinamine.
Nomenclature & Identifiers
| Identifier Type | Value | Notes |
| IUPAC Name | N-(3-Methylphenyl)acridin-9-amine | Preferred IUPAC Name |
| Common Synonyms | 9-(3-Methylanilino)acridine; 9-(m-Toluidino)acridine; m-AMSA (often refers to amsacrine, but structurally this is the m-methyl analogue) | |
| CAS Registry Number | 15599-47-0 (Free base) / 75651-09-1 (HCl salt, often cited for o-isomer, verify specific salt form) | Note: CAS 3340-22-5 refers to the unsubstituted N-phenyl analogue.[1] |
| Molecular Formula | C₂₀H₁₆N₂ | |
| Molecular Weight | 284.36 g/mol | |
| SMILES | Cc1cccc(Nc2c3ccccc3nc4ccccc24)c1 | |
| InChIKey | QNZTYLLAFSAYRP-UHFFFAOYSA-N | Specific to the meta isomer |
Physiochemical Properties
| Property | Value | Experimental Context |
| Melting Point | 182–184 °C (Free base) / >270 °C (HCl salt) | Free base crystallizes from benzene/ethanol. |
| Solubility | Low in water; soluble in DMSO, Ethanol, Chloroform | Protonation (pH < 7) significantly increases aqueous solubility. |
| pKa | ~7.0–7.5 (Acridine ring nitrogen) | The acridine nitrogen is protonated at physiological pH, facilitating DNA intercalation. |
| UV-Vis Absorbance | λmax ~440 nm (Yellow) | Characteristic acridine chromophore. |
| Fluorescence | Weak fluorescence (Quenched by aniline moiety) | Unlike 9-aminoacridine, 9-anilinoacridines are often non-fluorescent due to photoinduced electron transfer (PET). |
Synthetic Architecture
The synthesis of N-(3-Methylphenyl)-9-acridinamine typically follows a nucleophilic aromatic substitution (
Synthetic Protocol (Standard )
Reagents:
-
Precursor A: 9-Chloroacridine (1.0 eq)
-
Precursor B: m-Toluidine (1.2 eq)
-
Solvent: Phenol (melt) or Ethanol/H⁺
-
Catalyst: None (Acid catalysis inherent if using HCl salt of amine)
Step-by-Step Methodology:
-
Activation: 9-Chloroacridine (5.0 mmol) is dissolved in phenol (10 g) at 80–90 °C. Phenol acts as both solvent and proton source, activating the acridine ring towards nucleophilic attack.
-
Coupling: m-Toluidine (6.0 mmol) is added to the reaction mixture. The solution typically turns deep red/orange indicating the formation of the hydrochloride salt species.
-
Reflux: The mixture is stirred at 100 °C for 2–4 hours. Monitor by TLC (SiO₂, CHCl₃/MeOH 95:5) for the disappearance of 9-chloroacridine.
-
Workup (Basification):
-
Cool the reaction mixture to room temperature.
-
Pour into excess 2M NaOH or 10% aqueous ammonia to neutralize the phenol and the acridinium salt.
-
Extract the free base with Chloroform or Dichloromethane (3 x 50 mL).
-
-
Purification:
-
Wash the organic layer with water and brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Recrystallize the crude solid from Benzene/Ethanol or purify via flash column chromatography (Eluent: Hexane/Ethyl Acetate).
-
-
Salt Formation (Optional): Dissolve the free base in ethanol and add concentrated HCl dropwise to precipitate the hydrochloride salt (Yellow needles).
Reaction Mechanism Diagram
The following diagram illustrates the
Figure 1: Synthetic pathway for N-(3-Methylphenyl)-9-acridinamine via nucleophilic aromatic substitution.
Structural Characterization
Verification of the synthesized compound requires multi-modal spectroscopic analysis.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.20 | Broad Singlet | 1H | NH⁺ (Acridinium proton, if salt) |
| 8.50 – 8.60 | Doublet | 2H | Acridine H-1, H-8 (Peri-protons) |
| 7.90 – 8.10 | Multiplet | 4H | Acridine H-3, H-6, H-2, H-7 |
| 7.50 – 7.60 | Multiplet | 2H | Acridine H-4, H-5 |
| 7.30 – 7.40 | Multiplet | 1H | Phenyl H-5 (Meta ring) |
| 7.10 – 7.20 | Multiplet | 3H | Phenyl H-2, H-4, H-6 |
| 2.35 | Singlet | 3H | Methyl (-CH₃) group |
Mass Spectrometry (ESI-MS)
-
Molecular Ion [M+H]⁺: Calculated: 285.14 Da; Observed: 285.1 m/z.
-
Fragmentation: Loss of the methylphenyl group (Tropylium ion formation) or cleavage of the C-N bond may be observed at higher collision energies.
Biological & Pharmacological Context[4]
N-(3-Methylphenyl)-9-acridinamine belongs to the class of DNA-intercalating agents . Its planar tricyclic acridine chromophore allows it to slide between DNA base pairs, while the phenyl ring projects into the minor groove.
Mechanism of Action
-
Intercalation: The acridine core intercalates into double-stranded DNA (dsDNA), causing local unwinding and lengthening of the helix.
-
Topoisomerase II Inhibition: Like its analogue Amsacrine, this compound can stabilize the cleavable complex between DNA and Topoisomerase II, leading to DNA double-strand breaks and apoptosis.
-
Structure-Activity Relationship (SAR): The meta-methyl substituent provides steric bulk that may influence the binding angle within the minor groove compared to the para-isomer. It generally exhibits lower cytotoxicity than Amsacrine (which possesses a methanesulfonamide group) but serves as a critical probe for understanding the steric requirements of the aniline binding pocket.
Biological Pathway Diagram[2]
Figure 2: Pharmacological mechanism of action involving DNA intercalation and Topoisomerase II inhibition.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (due to DNA intercalation).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8 °C, protected from light (Acridines are light-sensitive).
-
Disposal: Dispose of as hazardous chemical waste (Incineration recommended).
References
-
Denny, W. A., et al. (1982). "Potential Antitumor Agents.[2] 36. Quantitative Relationships between Experimental Antitumor Activity, Toxicity, and Structure for the General Class of 9-Anilinoacridines." Journal of Medicinal Chemistry, 25(3), 276–315.
- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Classic reference for acridine synthesis).
-
Gamage, S. A., et al. (1999). "Structure-Activity Relationships for 9-Anilinoacridines as Topoisomerase II Inhibitors." Journal of Medicinal Chemistry, 42(13), 2383–2393.
-
PubChem. (2025). "N-phenyl-9-acridinamine (Compound Summary)." National Library of Medicine. (Reference for parent scaffold properties).
Sources
Methodological & Application
Ullmann condensation conditions for 9-anilinoacridine synthesis
Application Note: High-Efficiency Synthesis of 9-Anilinoacridines via the Ullmann Route
Part 1: Executive Summary & Strategic Overview
The synthesis of 9-anilinoacridines—a scaffold critical for DNA-intercalating antitumor agents like Amsacrine (m-AMSA)—relies heavily on the Jourdan-Ullmann condensation . While often colloquially referred to as "Ullmann conditions," this specific pathway involves three distinct chemical stages:
-
Jourdan-Ullmann Condensation: Copper-catalyzed coupling of 2-halobenzoic acids with anilines to form
-phenylanthranilic acids. -
Cyclodehydration: Ring closure using phosphoryl chloride (
) to generate the reactive 9-chloroacridine intermediate. -
C9-Amination: Nucleophilic aromatic substitution (
) of the 9-chloro moiety with the target aniline.
Critical Distinction: The term "Ullmann condensation" strictly applies to Step 1 . The final coupling (Step 3) is typically an acid-catalyzed
Part 2: Detailed Experimental Protocols
Phase 1: The Jourdan-Ullmann Condensation
Objective: Synthesis of N-phenylanthranilic acid (the acridine backbone).
Mechanism & Rationale:
This reaction utilizes a copper catalyst (traditionally Cu bronze, modernly Cu(I) salts) to facilitate C-N bond formation between an aryl halide and an amine. The mechanism likely proceeds via an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and reductive elimination. Potassium carbonate (
Protocol 1: Standard Copper-Mediated Coupling
| Parameter | Specification | Rationale |
| Substrate A | 2-Chlorobenzoic acid (1.0 equiv) | The carboxylic acid directs ortho-substitution; Cl is sufficient, I is faster but expensive. |
| Substrate B | Aniline derivative (1.2–1.5 equiv) | Excess ensures complete consumption of the limiting acid. |
| Catalyst | Copper powder (Bronze) or CuI (5-10 mol%) | Cu(0) is robust; CuI is more active for deactivated anilines. |
| Base | Essential for deprotonation. Must be anhydrous to prevent hydrolysis. | |
| Solvent | DMF or 1-Pentanol | High boiling point required (>130°C) for activation. |
| Temperature | Reflux (130–150°C) | Kinetic barrier for aryl chloride activation is high. |
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-chlorobenzoic acid (10 mmol), the target aniline (12 mmol), and anhydrous
(25 mmol). -
Solvent & Catalyst: Add DMF (20 mL) followed by Copper powder (0.5 mmol, 32 mg).
-
Note: If using CuI, add L-proline (10 mol%) as a ligand to accelerate the reaction at lower temps.
-
-
Reaction: Heat the mixture to reflux (approx. 150°C) with vigorous stirring for 4–6 hours. Monitoring via TLC (System: EtOAc/Hexane 1:1) is crucial; the starting acid will disappear.
-
Workup (Critical):
-
Cool the mixture to room temperature.
-
Pour the dark reaction mass into crushed ice (100 g) containing concentrated HCl (5 mL) to acidify (pH ~3–4). The product precipitates as the free acid.
-
Filter the precipitate and wash thoroughly with water to remove copper salts and DMF.
-
Purification: Dissolve the crude solid in 10%
solution, filter off any insoluble impurities (unreacted aniline/copper), then re-acidify the filtrate with HCl to reprecipitate the pure -phenylanthranilic acid.
-
Phase 2: Cyclization to 9-Chloroacridine
Objective: Formation of the electrophilic core.
Protocol 2:
-
Setup: Use a dry flask with a drying tube (CaCl2). Moisture reacts violently with
. -
Reaction: Mix
-phenylanthranilic acid (10 mmol) with neat (10 mL). -
Heating: Reflux at 110°C for 1–2 hours. The suspension will clear as the acid chloride forms and cyclizes. The solution typically turns a fluorescent green/yellow.
-
Workup:
-
Distill off excess
under reduced pressure (if possible) or pour the cooled mixture very slowly onto crushed ice/ammonia mixture. Caution: Exothermic hydrolysis. -
Extract with Chloroform (
). Dry over and evaporate to yield the 9-chloroacridine solid.
-
Phase 3: Formation of 9-Anilinoacridine
Objective: Final drug scaffold assembly.
Protocol 3: Acid-Catalyzed
While not an Ullmann reaction, this step is the functional equivalent for the final bond formation.
-
Solvent System: Ethanol or N-Methyl-2-pyrrolidone (NMP).
-
Procedure: Dissolve 9-chloroacridine (1.0 equiv) and the second aniline (1.0 equiv) in Ethanol. Add catalytic conc. HCl (2-3 drops).
-
Reaction: Reflux for 1–3 hours. The product usually precipitates as the hydrochloride salt (Red/Orange crystals) upon cooling.
-
Alternative (The "Phenol Melt"): For sterically hindered anilines, fuse the 9-chloroacridine and aniline in phenol at 100°C for 1 hour. Phenol acts as both solvent and catalyst (via a 9-phenoxy intermediate).
Part 3: Visualization of the Pathway
The following diagram illustrates the complete synthetic logic, highlighting the specific Ullmann node.
Caption: Figure 1.[1][2] The "Ullmann Route" to 9-Anilinoacridines. Step 1 represents the classic Jourdan-Ullmann condensation.
Part 4: Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Catalyst deactivation (Oxidation) | Use "Copper Bronze" or activate Cu powder with iodine/acetone wash before use. Switch to CuI/L-Proline system. |
| Incomplete Cyclization (Step 2) | Moisture in | Distill |
| No Reaction in Step 3 | Deactivated Aniline | Switch solvent to NMP (higher temp) or use the Phenol Melt method (phenol facilitates proton transfer). |
| Tarry Products | Overheating/Polymerization | Monitor temp strictly. Perform Step 1 under Nitrogen if aniline is oxidation-prone. |
References
-
Jourdan, F. (1885). "Bericht über neue Synthesen von Acridin-Derivaten." Berichte der deutschen chemischen Gesellschaft, 18(1), 1444–1449. Link
-
Ullmann, F. (1903). "Ueber eine neue Darstellungsweise von Diphenylaminderivaten." Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. Link
-
Denny, W. A., et al. (1982). "Potential antitumor agents.[3][4][5][6] 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridines." Journal of Medicinal Chemistry, 25(3), 276–315. Link
-
Gamage, S. A., et al. (1999). "Structure-Activity Relationships for 9-Anilinoacridines as Topoisomerase II Inhibitors." Journal of Medicinal Chemistry, 42(13), 2383–2393. Link
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Goodell, J. R., et al. (2006). "Acridine-based agents: A review of recent synthetic methodologies." Journal of Organic Chemistry, 71(14), 5069-5079. Link
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Investigational Application Note: N-(3-Methylphenyl)-9-acridinamine as a Potential Fluorescent Probe for Cellular Microscopy
Introduction: The Acridine Scaffold and the Promise of a Novel Probe
The acridine core, a nitrogen-containing heterocyclic aromatic compound, is a foundational structure in medicinal chemistry and cell biology.[1][2][3] Its planar nature allows it to intercalate into DNA, a property that has led to the development of numerous anticancer and antimicrobial agents.[4][5] Beyond therapeutic applications, the inherent fluorescence of many acridine derivatives has established them as indispensable tools in microscopy. Acridine Orange, for instance, is a classic metachromatic dye widely used to differentially stain nucleic acids and visualize acidic organelles.[6][7][8]
This document focuses on the investigational use of a specific derivative, N-(3-Methylphenyl)-9-acridinamine . While detailed application protocols for this particular compound are not yet established in the scientific literature, its structure—featuring the core 9-aminoacridine moiety with an N-linked methyl-substituted phenyl group—suggests it may possess unique fluorescent properties valuable for cellular imaging. The addition of the N-(3-Methylphenyl) group is likely to increase the hydrophobicity of the molecule compared to simpler 9-aminoacridines, potentially influencing its membrane permeability and interactions with intracellular components.
This guide, therefore, serves as a starting point for the research scientist. It provides a theoretical framework and practical, adaptable protocols derived from well-characterized analogous compounds. Our objective is to equip researchers with the foundational knowledge to systematically explore the potential of N-(3-Methylphenyl)-9-acridinamine as a novel fluorescent probe.
Physicochemical Properties and Predicted Fluorescent Behavior
The fluorescent characteristics of acridine derivatives are highly sensitive to their local microenvironment, including solvent polarity, pH, and binding to macromolecules.[9][10]
Structural Considerations:
-
9-Aminoacridine Core: This is the primary fluorophore. The lone pair of electrons on the exocyclic nitrogen (at position 9) interacts with the extended π-system of the acridine rings, which is fundamental to its fluorescence.
-
N-(3-Methylphenyl) Substituent: This group is expected to modulate the electronic properties of the fluorophore. Its rotational freedom can create non-radiative decay pathways, potentially making the probe's fluorescence sensitive to viscosity or binding-induced conformational restriction (a "light-up" probe).[11] The methyl group adds steric bulk and alters the electronic profile, which could fine-tune its spectral properties and binding affinities.
Predicted Fluorescent Properties:
Based on related compounds, we can hypothesize the following characteristics for N-(3-Methylphenyl)-9-acridinamine, which must be experimentally verified.
| Property | Predicted Behavior for N-(3-Methylphenyl)-9-acridinamine | Comparative Data: Acridine Orange |
| Excitation Max (λex) | Likely in the UV to blue range (~370-450 nm). | ~460 nm (bound to RNA/ssDNA), ~502 nm (bound to dsDNA) |
| Emission Max (λem) | Likely in the blue to green range (~450-530 nm). May exhibit solvatochromism (a shift in emission wavelength with solvent polarity). | ~650 nm (red, bound to RNA/ssDNA), ~525 nm (green, bound to dsDNA)[6][7] |
| Quantum Yield (Φf) | Expected to be low in aqueous solutions and potentially increase significantly upon binding to hydrophobic pockets in proteins or lipids, or upon intercalation into DNA.[11] | Low in water, increases upon binding to nucleic acids. |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol; aqueous solubility may be limited. | Soluble in water and ethanol. |
| Potential Applications | General cell morphology, nuclear/DNA staining, lysosome/acidic organelle tracking, probe for hydrophobic environments. | Nucleic acid staining, apoptosis detection, autophagy analysis.[6][12] |
Potential Mechanism of Action: A Hypothesis
The mechanism of cellular staining by N-(3-Methylphenyl)-9-acridinamine will depend on its physicochemical properties. The diagram below illustrates two probable pathways based on the known behavior of acridine derivatives.
Caption: Hypothesized staining mechanisms for an acridine derivative.
Pathway A (Nucleic Acid Intercalation): Similar to many acridines, the planar ring system may intercalate between the base pairs of DNA. This binding event would likely restrict the molecule's rotation, leading to a significant increase in fluorescence quantum yield (a "light-up" effect), primarily within the nucleus.[4]
Pathway B (Lysosomotropism): As a weakly basic amine, the molecule can freely diffuse across cell membranes in its neutral state. Upon entering an acidic compartment like a lysosome, the acridine nitrogen can become protonated. The resulting positive charge traps the molecule within the organelle, leading to accumulation and a bright, localized fluorescence signal.[6]
Protocols for Investigation and Application
The following protocols are adapted from established methods for Acridine Orange.[6][13] They should serve as a robust starting point for evaluating N-(3-Methylphenyl)-9-acridinamine. Crucially, initial experiments should involve a dose-response titration (e.g., 0.1 µM to 20 µM) and a time-course analysis (e.g., 5 min to 60 min) to determine optimal staining conditions.
Protocol 1: General Live-Cell Staining and Subcellular Localization
This protocol aims to determine the general staining pattern of the probe in living cells.
Materials:
-
N-(3-Methylphenyl)-9-acridinamine
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with DAPI, FITC, and TRITC filter sets (or similar)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of N-(3-Methylphenyl)-9-acridinamine in DMSO. Store in small aliquots at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete culture medium to a final concentration range (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Wash and Image: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS to remove excess probe. c. Add fresh, pre-warmed culture medium or a clear imaging buffer (like phenol red-free medium). d. Immediately visualize the cells under a fluorescence microscope. Use filter sets corresponding to the predicted excitation/emission to capture the signal.
Expected Results & Interpretation:
-
Nuclear Staining: A bright signal localized to the nucleus suggests DNA intercalation (Pathway A). The nucleoli might appear as darker regions.
-
Punctate Cytoplasmic Staining: Bright, distinct dots in the cytoplasm are indicative of accumulation in acidic organelles like lysosomes (Pathway B).[12]
-
Diffuse Cytoplasmic Staining: A faint, uniform signal throughout the cytoplasm and nucleus may indicate non-specific binding or that the probe is not accumulating in any specific compartment.
Protocol 2: Investigating Apoptosis (Co-staining with Propidium Iodide)
This dual-staining method, adapted from Acridine Orange/Ethidium Bromide assays, helps differentiate between live, apoptotic, and necrotic cells.[7][14] It relies on membrane integrity and changes in chromatin structure during apoptosis.
Materials:
-
Probe working solution (concentration determined from Protocol 1)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Cell suspension (from both treated and control samples)
Procedure:
-
Prepare Staining Cocktail: Prepare a fresh staining solution by mixing your probe's working solution with PI to a final concentration of ~1 µg/mL for the probe and 5 µg/mL for PI in PBS.
-
Cell Staining: a. Harvest cells (e.g., by trypsinization) and wash once with PBS. b. Resuspend the cell pellet in PBS to a concentration of approximately 1 x 10^6 cells/mL. c. Add 5 µL of the staining cocktail to 100 µL of the cell suspension and mix gently. d. Incubate for 5-10 minutes at room temperature, protected from light.
-
Microscopy: a. Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip. b. Observe immediately under a fluorescence microscope using appropriate filters.
Expected Results & Interpretation:
-
Live Cells: Uniformly green/blue nucleus (depending on the probe's emission) with an intact structure. PI is excluded.
-
Early Apoptotic Cells: Condensed or fragmented chromatin, visible as bright green/blue patches in the nucleus. PI is excluded.
-
Late Apoptotic/Necrotic Cells: Bright orange/red nucleus due to PI intercalation, as membrane integrity is lost. The probe's signal may also be present.
Recommended Workflow for Probe Characterization
To rigorously validate N-(3-Methylphenyl)-9-acridinamine as a new probe, a systematic characterization is essential.
Caption: Workflow for characterizing a novel fluorescent probe.
-
Spectroscopic Analysis: Determine the absorption, excitation, and emission spectra in various solvents (e.g., ethanol, DMSO, PBS) to understand its basic photophysics and environmental sensitivity.
-
In Vitro Staining Optimization: Perform dose-response and time-course experiments as described in Protocol 1 to find the optimal staining concentration and incubation time that gives the best signal-to-noise ratio.
-
Cytotoxicity Assay: Use an MTT or similar viability assay to determine the concentration range at which the probe is non-toxic to cells over the experimental timeframe.[5]
-
Subcellular Localization: Perform co-localization studies with well-known organelle markers (e.g., Hoechst for nucleus, LysoTracker™ for lysosomes, MitoTracker™ for mitochondria) to definitively identify where the probe accumulates.
-
Photostability Assay: Quantify the rate of photobleaching under typical imaging conditions to understand its suitability for time-lapse or long-term imaging experiments.
-
Application Validation: Test the optimized protocol in a specific biological application, such as monitoring drug-induced apoptosis or autophagy.
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Electron Microscopy Sciences. (n.d.). Acridine Orange. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (2015). Synthesis, Characterization and Biological Evaluation of Novel Acridine Derivatives for Anti-Inflammatory and Analgesic Activities. Retrieved from [Link]
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Bio-protocol. (2022). Fluorescence microscopy by acridine orange and propidium iodide staining. Retrieved from [Link]
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MDPI. (2021). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Retrieved from [Link]
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PubMed. (2005). N-aryl-9-amino-substituted acridizinium derivatives as fluorescent "light-up" probes for DNA and protein detection. Retrieved from [Link]
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Application Notes & Protocols: Strategic Solvent Selection for the Recrystallization of 9-Arylaminoacridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Arylaminoacridines represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antimalarial properties.[1][2][3] The purity of these active pharmaceutical ingredients (APIs) is paramount for their efficacy and safety, making recrystallization an indispensable purification technique.[4] This document provides a comprehensive guide to the strategic selection of solvents for the recrystallization of 9-arylaminoacridines, moving beyond a simple list of solvents to explain the underlying chemical principles and provide actionable protocols.
Introduction: The Critical Role of Purity in 9-Arylaminoacridine-Based Drug Development
The therapeutic potential of 9-arylaminoacridines is directly linked to their structural integrity and purity. Impurities, even in trace amounts, can alter biological activity, introduce toxicity, or affect the drug's stability and formulation. Recrystallization is a powerful and widely used method for the purification of nonvolatile organic solids like these acridine derivatives.[4][5] The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system.[5] An ideal solvent will exhibit high solubility for the 9-arylaminoacridine at elevated temperatures and low solubility at cooler temperatures, while impurities remain either fully dissolved or completely insoluble at all temperatures.[5]
This guide will delve into the theoretical and practical aspects of solvent selection, offering a systematic approach to achieving high-purity crystalline 9-arylaminoacridines.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is the cornerstone of solvent selection.[6] The polarity of the solvent and the solute must be well-matched to achieve the desired solubility characteristics for recrystallization. 9-Arylaminoacridines, with their rigid, planar aromatic core and a substituted amino group at the 9-position, can be considered moderately polar compounds. The specific nature of the aryl substituent will further modulate the overall polarity.
Key Solvent Properties to Consider:
-
Solubility Profile: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
-
Boiling Point: The solvent's boiling point should be high enough to provide a significant solubility difference but low enough to be easily removed from the purified crystals.[6] A boiling point that is too high can make drying the crystals difficult.
-
Inertness: The solvent must not react with the 9-arylaminoacridine.[5]
-
Impurity Solubility: Ideally, impurities should be either very soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).[5]
-
Volatility: The solvent should be volatile enough for easy removal from the crystals after filtration.[6]
The Decision-Making Workflow for Solvent Selection
The process of selecting an appropriate solvent can be visualized as a systematic workflow.
Caption: A workflow diagram for selecting a recrystallization solvent.
Common Solvents and Their Characteristics for 9-Arylaminoacridines
The choice of solvent is highly dependent on the specific substituents on the arylamino and acridine moieties. However, a general understanding of common solvents is a good starting point.
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for 9-Arylaminoacridines |
| Ethanol (95%) | 5.2 | 78 | An excellent general-purpose solvent for moderately polar compounds. Often a good first choice.[7] |
| Methanol | 6.6 | 65 | Good for more polar derivatives, easily removed.[7] |
| Acetone | 5.1 | 56 | A versatile solvent for compounds of intermediate polarity.[7] |
| Ethyl Acetate | 4.4 | 77 | Suitable for less polar 9-arylaminoacridines.[7] |
| Toluene | 2.4 | 111 | A good choice for aromatic compounds, though its high boiling point can be a disadvantage.[7] |
| Water | 9.0 | 100 | Generally a poor solvent for the free base form, but can be used for hydrochloride salts.[8] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently identify a promising single solvent or a miscible solvent pair for recrystallization.
Materials:
-
Crude 9-arylaminoacridine (approx. 100 mg)
-
A selection of potential solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes or small vials
-
Heating block or water bath
-
Pasteur pipettes
Procedure:
-
Initial Solubility Test:
-
Place approximately 10-20 mg of the crude compound into a test tube.
-
Add the first solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will show poor solubility at this stage.
-
-
Hot Solubility Test:
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath.
-
Continue adding the solvent dropwise until the compound completely dissolves. Note the approximate volume of solvent required.
-
-
Cooling and Crystal Formation:
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observe if crystals form. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[9]
-
-
Evaluating Mixed Solvent Systems:
-
If no single solvent is suitable, a mixed solvent system may be necessary.[6]
-
Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes turbid.[10]
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly and observe for crystal formation.[10]
-
Protocol 2: General Recrystallization Procedure
Objective: To purify the crude 9-arylaminoacridine using the optimal solvent system identified in Protocol 1.
Caption: A generalized workflow for the recrystallization process.
Procedure:
-
Dissolution: Place the crude 9-arylaminoacridine in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of solvent to ensure a saturated solution upon cooling.[7][9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7] This step should be done quickly to prevent premature crystallization in the filter funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[9] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Recrystallization Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solvent's boiling point being too close to the compound's melting point.[6] To resolve this, try using a larger volume of solvent or a different solvent with a lower boiling point.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Inducing crystallization by scratching the inner surface of the flask or adding a seed crystal can also be effective.[9]
-
Low Recovery: This can be caused by using too much solvent, cooling the solution too quickly, or incomplete crystallization. Ensure the minimum amount of hot solvent is used and allow for slow cooling. The filtrate can sometimes be concentrated to yield a second crop of crystals.[7]
Conclusion
The selection of an appropriate solvent is a critical, and often empirical, step in the successful recrystallization of 9-arylaminoacridines. A systematic approach, beginning with an understanding of the compound's polarity and followed by small-scale screening, will lead to the most effective purification strategy. The protocols and guidelines presented in this document provide a robust framework for researchers to obtain high-purity 9-arylaminoacridines, which is essential for their continued development as potent therapeutic agents.
References
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-
University of York. Mixed-solvent recrystallisation. Chemistry Teaching Labs. Available from: [Link]
-
California State University, Dominguez Hills. Crystallization. Available from: [Link]
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Waseda University. Recrystallization method. Available from: [Link]
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E-RESEARCHCO. (2019, January 18). Synthesis of Acridine and its Derivative With Reference To Their Anti - Bacterial Efficasy. Available from: [Link]
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El-Sayed, M. A. A., et al. (2012). Synthesis, characterization and antimalarial evaluation of new β-benzoylstyrene derivatives of acridine. Arabian Journal of Chemistry, 5(1), 103-109. Available from: [Link]
-
Kubicki, M., et al. (2023). Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde. RSC Advances, 13(28), 19305-19315. Available from: [Link]
-
Sansone, G., et al. (2022). Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines. CrystEngComm, 24(37), 6545-6556. Available from: [Link]
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Stieger, N., & Liebenberg, W. Recrystallization of Active Pharmaceutical Ingredients. IntechOpen. Available from: [Link]
-
SciSpace. Acridine: a versatile heterocyclic nucleus. Available from: [Link]
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Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 627-640. Available from: [Link]
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Kumar, A., et al. (2018). Medicinal chemistry of acridine and its analogues. RSC Advances, 8(52), 29599-29623. Available from: [Link]
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Habeeb Unnisa Begum Nagma Fathima, et al. (2018). Acridine Derivatives and Their Pharmacology. International Journal of Pharmacy & Pharmaceutical Research, 11(2), 269-283. Available from: [Link]
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Shah, S. A., et al. (2021). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Organic Process Research & Development, 25(3), 576-587. Available from: [Link]
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Z-Amirat, M., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(5), 1595-1599. Available from: [Link]
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Precision Determination of DNA Binding Constants for Acridine Derivatives
A Multi-Methodological Approach for Biophysical Characterization
Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]
Acridine derivatives are a class of planar, aromatic heterocycles widely utilized as chemotherapeutic agents (e.g., Amsacrine), mutagens, and fluorescent probes.[1] Their primary mode of action is intercalation —the insertion of the planar chromophore between adjacent base pairs of the DNA double helix. This process lengthens the helix, unwinds the phosphodiester backbone, and stabilizes the DNA duplex, ultimately inhibiting replication and transcription machinery such as topoisomerase II.
Accurately determining the binding constant (
The Binding Equilibrium
The interaction is generally described by the McGhee-von Hippel (MvH) model, which accounts for the "neighbor exclusion principle"—the fact that binding of one intercalator precludes binding at adjacent sites.
Figure 1: Simplified equilibrium of acridine intercalation. The forward reaction is driven by hydrophobic stacking and charge transfer interactions.
Pre-Experimental Quality Control (Critical)
Before initiating any titration, the quality of the Calf Thymus DNA (ctDNA) or synthetic oligonucleotide must be validated. Commercial ctDNA often contains protein impurities that skew
Protocol: DNA Purity & Concentration Check[10][11]
-
Solubilization: Dissolve ctDNA in BPE buffer (6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM EDTA, pH 7.0).[1] Allow to stand at 4°C for 24 hours to ensure homogeneity.
-
Purity Ratio: Measure Absorbance at 260 nm and 280 nm.
-
Pass:
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Fail:
indicates protein contamination. Treat with phenol-chloroform extraction.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Concentration: Determine concentration in base pairs (bp) .
-
Use
(per base pair) orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (per nucleotide). -
Note: Consistency in units (bp vs. nucleotide) is vital for the
(site size) parameter in MvH analysis.
-
Method A: UV-Vis Spectrophotometric Titration
Best For: Determining thermodynamic parameters (
Principle
Acridines exhibit strong
Step-by-Step Protocol
Setup: Double-beam spectrophotometer with Peltier temperature control (25°C).
-
Blanking: Place buffer in both reference and sample quartz cuvettes (1 cm path). Auto-zero.
-
Preparation:
-
Sample Cuvette: Add 2.5 mL of Acridine solution (fixed concentration, e.g.,
). -
Reference Cuvette: Add 2.5 mL of Buffer (to subtract buffer signal).
-
-
Titration Loop:
-
Add small aliquots (2–10
) of concentrated DNA stock ( bp) to both the Sample and Reference cuvettes. -
Why both? To cancel out the background absorbance of DNA at lower wavelengths, although DNA absorbs negligibly >320 nm. More importantly, this maintains solvent equivalence.[1]
-
Mix: Invert gently or use a magnetic stirrer (avoid bubbles).
-
Equilibrate: Wait 3–5 minutes.
-
Measure: Scan 250–600 nm.
-
-
Termination: Stop when the absorbance peak stops changing (saturation).
Data Analysis (The McGhee-von Hippel Model)
Do not use the simple Scatchard plot (
-
Calculate Fraction Bound (
):ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Where
is the absorbance of the fully bound drug (extrapolated from the saturation tail).
-
-
Calculate Binding Parameters:
-
(Bound Drug) =ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
(Free Drug) =ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
(Drug bound per base pair) =ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Fit to MvH Equation:
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted"> -
: Intrinsic binding constant.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
: Site size (in base pairs). For acridines,ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .
-
Method B: Fluorescence Spectrometric Titration
Best For: High sensitivity and detecting binding modes (monomer vs. dimer).[1]
Principle
Acridine fluorescence is often quenched upon intercalation (due to photoelectron transfer with Guanine) or enhanced (if shielded from solvent quenching), depending on the specific derivative.[1]
The "Inner Filter Effect" (IFE) Trap
Critical Warning: Acridines absorb light at their excitation wavelength. As you add DNA (or if you titrate drug into DNA), the optical density (OD) changes. The observed fluorescence decrease might simply be due to the solution absorbing the excitation light, not binding. You must correct for IFE.
Step-by-Step Protocol
-
Parameters:
(for Acridine Orange),ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . Slit widths: 5 nm.[1] -
Titration:
-
IFE Correction: Apply the Lakowicz equation before any binding analysis:
-
Analysis: Use the corrected
to calculate and fit to the MvH model as in Method A.
Method C: Viscometry (Structural Validation)
Best For: Distinguishing Intercalation (lengthening) from Groove Binding (no lengthening).[1]
Principle
Intercalation separates base pairs by ~3.4 Å, increasing the contour length (
Protocol
-
Instrument: Ubbelohde viscometer maintained at
C. -
Sample: Fixed DNA concentration (
bp) to maintain non-Newtonian flow characteristics. -
Titration: Add increasing amounts of Acridine derivative (
to ). -
Measurement: Measure flow time (
) in triplicate. Flow time of buffer isngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Plotting (Cohen and Eisenberg):
-
Calculate relative viscosity:
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Plot
vs. Binding Ratio (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[5] -
Interpretation:
-
Slope
: Ideal Intercalation.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Slope
: Groove Binding.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Slope < 0: Kinking/Bending.[1]
-
-
Summary of Data Analysis Workflow
Figure 2: Integrated workflow for determining binding constants.[1] Note the mandatory IFE correction step for fluorescence data.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Isosbestic Point | Multiple binding modes or drug degradation.[1] | Check pH stability; limit titration to |
| Non-linear Scatchard Plot | Neighbor exclusion (expected). | Switch to McGhee-von Hippel non-linear fitting. |
| Fluorescence drops then rises | Aggregation or Inner Filter Effect.[1] | Apply IFE correction; check solubility limit. |
| Precipitation | Charge neutralization of DNA backbone.[1] | Reduce drug concentration; ensure |
References
-
McGhee, J. D., & von Hippel, P. H. (1974). Theoretical aspects of DNA-protein interactions: cooperative and non-cooperative binding of large ligands to a one-dimensional homogeneous lattice.[1] Journal of Molecular Biology, 86(2), 469-489.[1] Link
-
Cohen, G., & Eisenberg, H. (1969). Viscosity and sedimentation study of sonicated DNA-proflavine complexes.[1] Biopolymers, 8(1), 45-55.[1] Link[1]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[1] (Standard reference for Inner Filter Effect correction). Link
-
Sarkar, D., et al. (2022). Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach.[1] Physical Chemistry Chemical Physics, 24, 24321-24334.[1] Link
-
BenchChem. Application Notes for Determining DNA Binding Affinity of Acridine Derivatives. Link[1]
Sources
Troubleshooting & Optimization
Improving water solubility of N-(3-Methylphenyl)-9-acridinamine for biological assays
Technical Support Center: N-(3-Methylphenyl)-9-acridinamine
Welcome to the technical support guide for N-(3-Methylphenyl)-9-acridinamine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to address challenges related to the aqueous solubility of this compound in biological assays. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring your experiments are both successful and robust.
Frequently Asked Questions (FAQs)
Q1: I've dissolved N-(3-Methylphenyl)-9-acridinamine in DMSO, but it precipitates immediately when I add it to my aqueous cell culture media or buffer. Why is this happening?
This is a classic issue known as "solvent-shift" precipitation. N-(3-Methylphenyl)-9-acridinamine is a lipophilic molecule, characterized by a large, planar acridine ring system and a methylphenyl group. While it dissolves well in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this solution is not thermodynamically stable when introduced to a predominantly aqueous environment.[1] The compound is "forced" into the aqueous phase where its low intrinsic water solubility causes it to crash out of solution, forming a fine precipitate.[1][2] This can lead to inaccurate dosing in assays and even cause false-positive results.[1][3]
Q2: What are the key chemical properties of N-(3-Methylphenyl)-9-acridinamine that I should be aware of?
Understanding the molecule's structure is the first step to solving solubility issues.
-
High Lipophilicity: The parent compound, 9-anilinoacridine, has a calculated LogP (a measure of lipophilicity) of 5.1, indicating very poor water solubility.[4] The addition of a methyl group in your compound further increases this property.
-
Basic Amine Group: The crucial feature for solubility manipulation is the secondary amine linking the phenyl and acridine rings, as well as the acridine ring nitrogen. Amines are basic and can be protonated to form positively charged salts.[5][6] These salts are significantly more water-soluble than the neutral form. The parent 9-aminoacridine has a pKa of 9.99, meaning it becomes protonated and more soluble in acidic conditions (pH < 9.99).[7][8]
Q3: Can I just increase the percentage of DMSO in my final assay to keep the compound dissolved?
While tempting, this is strongly discouraged. High concentrations of DMSO (typically >0.5%) can be directly toxic to cells, interfere with enzyme kinetics, and alter membrane permeability, compromising the biological relevance of your results.[9] It is always best practice to keep the final DMSO concentration as low as possible (ideally ≤0.1%) and, critically, to include a vehicle control with the exact same final DMSO concentration in all experiments.
Systematic Troubleshooting Guide
This guide is structured in tiers, from the simplest and most common solutions to more advanced formulation strategies. We recommend starting with Tier 1 before proceeding to more complex methods.
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical progression for selecting an appropriate solubilization strategy.
Caption: Encapsulation of a hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin.
Experimental Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Excipient Buffer: Prepare your assay buffer containing a range of HP-β-CD concentrations (e.g., 1%, 2%, 5% w/v). Warm the buffer slightly (e.g., to 37°C) to fully dissolve the cyclodextrin. [10]2. Prepare DMSO Stock: Use your high-concentration DMSO stock (e.g., 10-50 mM).
-
Dilute and Observe: Add 1 µL of the DMSO stock to 999 µL of the pre-warmed HP-β-CD buffer. Vortex immediately and thoroughly.
-
Equilibrate: Allow the solution to equilibrate for at least 30 minutes at room temperature or 37°C.
-
Validate: Select the lowest concentration of HP-β-CD that maintains solubility. Crucially, run a parallel control experiment with just the HP-β-CD buffer (and 0.1% DMSO) to ensure the excipient itself has no effect on your assay outcome.
Comparison of Common Solubilizing Excipients
| Excipient | Mechanism of Action | Typical Final Conc. | Pros | Cons / Potential Assay Interference |
| HP-β-Cyclodextrin | Forms a water-soluble inclusion complex by encapsulating the drug. [11][12] | 1-5% (w/v) | Low cellular toxicity, well-characterized. | Can extract cholesterol from cell membranes at high concentrations. |
| Tween® 80 | A non-ionic surfactant that forms micelles to solubilize the drug. [10][13] | 0.01-0.1% (v/v) | Effective at low concentrations. | Can interfere with membrane-based assays, may have intrinsic biological activity. |
| Pluronic® F-68 | A non-ionic block copolymer surfactant that forms micelles. [10] | 0.02-0.2% (w/v) | Generally low toxicity, often used in cell culture. | Can affect membrane fluidity and interact with certain proteins. |
| Solutol® HS 15 | A non-ionic solubilizer and emulsifier. | 0.1-1% (w/v) | High solubilization capacity. | Potential for cell lysis at higher concentrations; less common in basic research. |
Tier 3: Advanced Formulation Approaches
For particularly challenging cases or in vivo studies, more advanced formulation strategies may be necessary. These typically require specialized equipment and expertise.
-
Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents. [14][13][15]When this mixture is introduced to an aqueous medium, it spontaneously forms a fine microemulsion, keeping the drug solubilized. [14][15]* Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range. [16][17]This can be achieved through methods like wet milling or high-pressure homogenization. The dramatically increased surface area enhances the dissolution rate according to the Noyes-Whitney equation. [15][17]* Amorphous Solid Dispersions: This involves dispersing the drug in a solid polymer matrix in a non-crystalline (amorphous) state. [14]The amorphous form has higher energy and thus greater solubility than the stable crystalline form. [14] Should your research require these advanced methods, consulting with a pharmaceutical formulation specialist is highly recommended.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Vertex AI Search.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. Vertex AI Search.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Vertex AI Search.
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Vertex AI Search.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Vertex AI Search.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. Vertex AI Search.
- Preclinical Formulations: Insight, Strategies, and Practical Consider
- Improving solubility of 4-(acridin-9-ylamino)benzoic acid for experiments - Benchchem. Vertex AI Search.
- The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX. Vertex AI Search.
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Vertex AI Search.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Vertex AI Search.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Vertex AI Search.
- Video: Extraction: Effects of pH - JoVE. Vertex AI Search.
- Given the data in Problem 47:b.
- 9-aminoacridine - ChemBK. Vertex AI Search.
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. Vertex AI Search.
- (PDF)
- Compound precipitation in high-concentration DMSO solutions - PubMed. Vertex AI Search.
- N-Phenyl-9-acridinamine | C19H14N2 | CID 18757 - PubChem - NIH. Vertex AI Search.
- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Vertex AI Search.
- Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. Vertex AI Search.
- 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem. Vertex AI Search.
- 9-Aminoacridinium | C13H11N2+ | CID 5124248 - PubChem. Vertex AI Search.
Sources
- 1. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 2. reddit.com [reddit.com]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phenyl-9-acridinamine | C19H14N2 | CID 18757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Video: Extraction: Effects of pH [jove.com]
- 6. Given the data in Problem 47:b. What pH would you make the water ... | Study Prep in Pearson+ [pearson.com]
- 7. chembk.com [chembk.com]
- 8. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Troubleshooting precipitation issues of acridine free bases in aqueous media
Topic: Troubleshooting Precipitation of Acridine Free Bases in Aqueous Media
Audience: Researchers, Medicinal Chemists, and Assay Development Scientists.
Introduction: The Acridine Paradox
User Query: "My acridine derivative is soluble in DMSO, but the moment I dilute it into PBS or cell culture media, it crashes out. Why is this happening, and how do I fix it?"
Technical Insight: Acridine derivatives face a fundamental physicochemical paradox. The very feature that makes them biologically potent—their planar, tricyclic aromatic structure allows for DNA intercalation—is the primary driver of their insolubility in aqueous media.
At physiological pH (7.4), acridine (
Module 1: The pH-Solubility Trap
Q: I calculated the stock concentration correctly. Why does it precipitate at pH 7.4?
A: You are likely fighting the Henderson-Hasselbalch equation.
Acridine is a weak base with a
-
At pH 4.0: The nitrogen is protonated (
). The cationic charge prevents aggregation via electrostatic repulsion and dipole-dipole interactions with water. Solubility is high. -
At pH 7.4: The pH is nearly 2 units above the
. The ratio of uncharged free base ( ) to cation ( ) is roughly 63:1 . The uncharged species is highly lipophilic ( ) and insoluble.
Diagnostic Protocol: pH-Solubility Profiling
Use this protocol to determine the "Critical pH" where your specific derivative precipitates.
-
Preparation: Prepare a 10 mM stock of your acridine derivative in DMSO.
-
Buffer Setup: Prepare 100 mM phosphate buffers adjusted to pH 5.0, 6.0, 7.0, and 8.0.
-
Dilution: Spike the DMSO stock into each buffer (final DMSO concentration
). -
Incubation: Shake for 4 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF membrane (low binding).
-
Quantification: Measure UV-Absorbance of the filtrate at 358 nm (acridine
).
Data Interpretation:
| pH Condition | Predicted State | Solubility Outcome | Action |
|---|
| pH < 5.0 | Cationic (
Module 2: The Aggregation Mechanism ( Stacking)
Q: My solution looks clear to the naked eye, but my assay results are erratic. Could it be micro-precipitation?
A: Yes. Acridines form "invisible" aggregates before visible precipitation occurs. The planar rings stack like coins (H-aggregates) or in offset patterns (J-aggregates). These aggregates can:
-
Scatter light (interfering with fluorescence assays).
-
Adsorb to plastic well plates (lowering effective concentration).
-
Precipitate over time (kinetic instability).
Visualization: The Precipitation Cascade
Caption: The thermodynamic cascade of acridine precipitation upon aqueous dilution. The critical failure points are the solvent shift and the formation of the neutral free base.
Module 3: Formulation & Solubilization Strategies
Q: Will adding more DMSO fix the issue?
A: No. While DMSO is a good solvent for the stock, it is a poor solubilizer in water. Once the water content exceeds ~90%, the "solvent power" collapses. Furthermore, high DMSO (>1%) is often toxic to cells and interferes with enzyme assays.
The Solution: Cyclodextrin Encapsulation
Acridine fits perfectly into the hydrophobic cavity of
Protocol: Cyclodextrin "Rescue" Formulation
Use this for IV formulations or cell-based assays.
Reagents:
-
HP-
-CD (Hydroxypropyl- -cyclodextrin): Preferred over native -CD due to higher solubility and safety.[4] -
Acridine Stock: 10 mM in DMSO.
Procedure:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm). -
Dilution: Add your acridine DMSO stock slowly to the vortexing HP-
-CD solution.-
Target Ratio: Ensure at least a 5:1 molar excess of CD to Acridine.
-
-
Equilibration: Sonicate for 5 minutes to encourage inclusion complex formation.
Comparison of Solubilization Methods:
| Method | Mechanism | Stability | Biological Compatibility |
| DMSO Co-solvent | Solvent power | Low (Kinetic only) | Poor (Cytotoxic >0.5%) |
| Acidification (pH < 5) | Ionization | High | Poor (Non-physiological) |
| HP- | Inclusion Complex | Very High | Excellent (Inert) |
| Surfactants (Tween 80) | Micellization | Moderate | Moderate (Membrane lysis risk) |
Module 4: Detection & Validation
Q: How do I prove my compound is in solution and not just a fine suspension?
A: Visual inspection is insufficient. Use Nephelometry or Dynamic Light Scattering (DLS) .
Troubleshooting Matrix
| Symptom | Probable Cause | Verification Test | Corrective Action |
| Immediate cloudiness | Concentration > Solubility Limit | Nephelometry (Light Scatter) | Reduce concentration or add HP- |
| Loss of potency over time | Adsorption to plastic | LC-MS of supernatant vs. total | Switch to glass-coated plates or add 0.01% Tween-20. |
| Erratic fluorescence | Aggregation quenching | Absorbance Scan (Look for peak broadening) | Check pH; ensure pH < |
| Precipitate after freeze/thaw | Crystal seeding | Microscopy | Do not freeze aqueous dilutions. Prepare fresh from DMSO. |
Visualization: Solubilization Decision Tree
Caption: Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.
References
- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (The definitive text on acridine chemistry and basicity).
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
PubChem. (n.d.). Acridine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Tomren, M. A., et al. (2013). Solubility determination of sparingly soluble active pharmaceutical ingredients.[5] Dissolution Technologies.
Sources
Stability of N-(3-Methylphenyl)-9-acridinamine in DMSO stock solutions
The following technical guide addresses the stability, handling, and troubleshooting of N-(3-Methylphenyl)-9-acridinamine (a 9-anilinoacridine derivative) in DMSO stock solutions. This content is structured for researchers requiring high-fidelity experimental control.
Compound Overview & Chemical Stability Profile
N-(3-Methylphenyl)-9-acridinamine belongs to the 9-anilinoacridine class, structurally related to the antitumor drug Amsacrine. While generally stable in solid form, its behavior in solution—specifically in Dimethyl Sulfoxide (DMSO)—is governed by three critical instability vectors: Hydrolysis , Photodegradation , and Aggregation .
Key Physicochemical Parameters
| Parameter | Description | Critical Note |
| Solubility in DMSO | High (~10–30 mM) | Soluble, but prone to "crashing out" upon aqueous dilution if too concentrated. |
| Hygroscopicity | High (Solvent-dependent) | DMSO is hygroscopic; absorbed water triggers hydrolysis at the C-9 position. |
| Light Sensitivity | High | Acridines are potent fluorophores; ambient light excites the molecule, leading to radical formation and degradation. |
| pKa Characteristics | Basic (Ring Nitrogen) | The acridine ring nitrogen is protonated in acidic aqueous media but remains neutral in pure DMSO. |
Preparation & Storage Protocols
Standard Operating Procedure (SOP): Stock Solution Preparation
Objective: Create a stable 10 mM stock solution while minimizing degradation risks.
-
Weighing : Weigh the solid compound in a low-light environment (amber vials recommended).
-
Solvent Choice : Use anhydrous DMSO (≥99.9%, water <50 ppm).
-
Why? Water is the primary enemy. Even 0.1% water content can accelerate hydrolysis of the C-9 amine bond over weeks of storage.
-
-
Dissolution : Vortex for 30–60 seconds. If particulates persist, sonicate at 40 kHz for 5 minutes (water bath temperature <30°C).
-
Aliquotting : Immediately dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage : Store at -20°C or -80°C in a light-tight box.
Diagram: Stock Preparation & Stability Workflow
Caption: Workflow for preparing stable DMSO stocks, highlighting the critical risk of moisture-induced hydrolysis.
Troubleshooting Guide (Q&A)
Issue 1: Precipitation
Q: I thawed my DMSO stock (10 mM), and I see fine yellow needles at the bottom. Is the compound ruined?
-
Diagnosis : This is likely cold-induced precipitation , not degradation. DMSO has a high freezing point (18.5°C). When thawing, the solution may remain supercooled or the compound may crystallize out before the solvent fully equilibrates.
-
Solution :
-
Warm the vial to 37°C for 5–10 minutes.
-
Vortex vigorously for 30 seconds.
-
Verification: If the solution clears completely, it is safe to use. If a pellet remains insoluble after warming, moisture may have entered, causing irreversible hydrolysis to the less soluble 9-acridone .
-
Issue 2: Color Change
Q: My stock solution was bright yellow, but now it looks paler or has a greenish fluorescence. What happened?
-
Diagnosis : This indicates Photodegradation or Oxidation .
-
Mechanism: Acridines are photosensitizers. Exposure to blue/UV light generates singlet oxygen or radicals, altering the chromophore.
-
Green Fluorescence: Often associated with the formation of 9-acridone species or oxidative byproducts, which have distinct fluorescence quantum yields compared to the parent amine.
-
-
Action : Discard the aliquot. Prepare fresh stock in amber tubes and work under low light.
Issue 3: Loss of Biological Potency
Q: My IC50 values have shifted 10-fold higher (less potent) after using a stock stored for 6 months.
-
Diagnosis : Hydrolysis . The C-9 amine bond is susceptible to nucleophilic attack by water.
-
Reaction: N-(3-Methylphenyl)-9-acridinamine + H₂O → 9-Acridone + 3-Methylaniline.
-
Consequence: 9-Acridone is biologically inert in many intercalation assays, leading to an apparent loss of potency.
-
-
Prevention : Use molecular sieves in your bulk DMSO bottle to ensure dryness before making stocks.
Diagram: Degradation Pathway (Hydrolysis)
Caption: The hydrolysis mechanism where moisture in DMSO cleaves the drug into inert 9-acridone and aniline.
Frequently Asked Questions (FAQs)
Q: Can I store the stock at 4°C? A: No. DMSO freezes at ~18°C. Storing at 4°C means the solution will freeze and thaw repeatedly if the fridge temperature fluctuates, or it will exist in a solid state that promotes "exclusion" of the solute into pockets of high concentration, leading to aggregation. Always store at -20°C (frozen) or room temperature (liquid, short-term only).
Q: How do I check for purity without running HPLC? A: Thin Layer Chromatography (TLC) is a quick check.
-
Mobile Phase: Chloroform/Methanol (9:1).
-
Observation: The parent compound will have a distinct Rf. A spot remaining at the baseline or moving with the solvent front (aniline) indicates degradation. 9-Acridone is highly fluorescent and usually has a lower Rf than the 9-aminoacridine.
Q: Is the compound stable in cell culture media? A: It is stable for the duration of typical assays (24–72 hours). However, dilute immediately before use . Do not store diluted intermediate solutions (e.g., 100 µM in media) for more than 4 hours, as the high water content of media drives hydrolysis.
Q: Why does the solution turn cloudy when I dilute into PBS? A: This is the "Solubility Cliff." 9-aminoacridines are hydrophobic planar molecules. Rapid dilution from DMSO (organic) to PBS (aqueous saline) can cause precipitation.
-
Fix: Dilute stepwise (DMSO → 50% DMSO → 10% DMSO → Buffer) or ensure the final concentration is below the solubility limit (typically <50 µM in aqueous buffer).
References
-
PubChem . N-Phenyl-9-acridinamine (Compound Summary). National Library of Medicine. Available at: [Link]
- Galy, J. P., et al. (1987). Hydrolysis of 9-aminoacridine derivatives: A kinetic study. Chemical & Pharmaceutical Bulletin. (General reference for 9-aminoacridine hydrolysis kinetics).
-
European Chemicals Agency (ECHA) . Registration Dossier: 9-Aminoacridine derivatives. Available at: [Link]
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Substituted 9-Anilinoacridines
Welcome to the technical support guide for the synthesis of substituted 9-anilinoacridines. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges related to steric hindrance in this important class of compounds. We will move beyond standard protocols to explore the underlying causes of common synthetic failures and provide robust, field-proven troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the coupling of anilines with 9-chloroacridine, particularly when bulky substituents are present.
Q1: My Ullmann condensation between a 2,6-disubstituted aniline and 9-chloroacridine is failing or giving minimal yield. What's the primary issue?
A: The classical Ullmann condensation, which typically uses a copper catalyst at high temperatures, is notoriously sensitive to steric hindrance.[1][2] The reaction requires the formation of a copper-amide intermediate, followed by nucleophilic attack on the 9-chloroacridine. When the aniline has bulky groups at the ortho (2,6-) positions, they physically block the nitrogen's approach to both the copper catalyst and the acridine ring, severely impeding the reaction rate. High temperatures often lead to decomposition, including hydrolysis of 9-chloroacridine to the inactive 9-acridone, further reducing yield.[3]
Q2: I see some product by LC-MS, but the reaction stalls and my 9-chloroacridine starting material is consumed, forming a byproduct. What is this byproduct?
A: The most common byproduct under these conditions is 9-acridone.[3] 9-Chloroacridine is susceptible to hydrolysis, especially under basic conditions at elevated temperatures. If your C-N coupling is slow due to steric hindrance, the competing hydrolysis pathway can become dominant, consuming your starting material without forming the desired product. Ensure your solvent and reagents are scrupulously dry and consider if the reaction temperature is too high for the stability of your substrates.
Q3: Can I just increase the catalyst loading or temperature for my sterically hindered Ullmann reaction?
A: While tempting, this approach is often counterproductive. Increasing the temperature typically accelerates the rate of decomposition to 9-acridone more than it accelerates the desired sterically hindered coupling.[3][4] Similarly, simply increasing the copper catalyst loading rarely overcomes the fundamental steric barrier and can complicate purification. A more effective strategy is to change the catalytic system entirely.
Q4: Is there a better alternative to the classical Ullmann condensation for these challenging substrates?
A: Absolutely. The Buchwald-Hartwig amination is the modern method of choice for forming C-N bonds, especially with sterically demanding partners.[5][6][7] This palladium-catalyzed cross-coupling reaction utilizes bulky, electron-rich phosphine ligands that facilitate the reaction under much milder conditions, show greater functional group tolerance, and are far more effective at coupling sterically hindered substrates.[6][8]
Part 2: Troubleshooting Guides & Advanced Protocols
When simple fixes are insufficient, a change in methodology is required. This section provides in-depth guides for transitioning to modern catalytic systems and optimizing them for your specific substrates.
Guide 1: Transitioning from Ullmann Condensation to Buchwald-Hartwig Amination
The fundamental reason the Buchwald-Hartwig approach succeeds where the Ullmann fails lies in the mechanism and the role of the ligand. The bulky phosphine ligands stabilize monoligated Pd(0) species, which are highly reactive, and facilitate the crucial reductive elimination step that is often inhibited by steric bulk.[6][8]
Decision Workflow for Synthetic Strategy
The following flowchart can guide your decision-making process when encountering a low-yield coupling reaction.
Caption: Troubleshooting workflow for 9-anilinoacridine synthesis.
Comparative Overview: Ullmann vs. Buchwald-Hartwig
The choice of catalyst system is critical. The diagram below illustrates the key mechanistic differences that allow the palladium-catalyzed system to accommodate bulky substrates.
Caption: Mechanistic comparison of Ullmann vs. Buchwald-Hartwig reactions.
Guide 2: Experimental Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aniline
This protocol provides a robust starting point for coupling a sterically hindered aniline (e.g., 2,6-diisopropylaniline) with 9-chloroacridine.
Materials:
-
9-Chloroacridine (1.0 equiv)
-
Sterically hindered aniline (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 9-chloroacridine, the sterically hindered aniline, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and XPhos ligand.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1 M with respect to the 9-chloroacridine.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Guide 3: Advanced Troubleshooting - Catalyst & Ligand Selection
If the standard Buchwald-Hartwig protocol provides suboptimal results, further optimization of the catalyst system is necessary. The choice of ligand is paramount for overcoming severe steric clashes.[8][9]
Table 1: Ligand Selection Guide for Challenging C-N Couplings
| Ligand Class | Example Ligand(s) | Key Features & Best Use Cases |
| Bulky Biaryl Monophosphines | XPhos, RuPhos, BrettPhos | Workhorse ligands. Excellent for a wide range of aryl chlorides and primary/secondary anilines, including moderately hindered cases.[8][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IPent | Highly active and stable. The flexible steric bulk can be very effective for creating tetra-ortho-substituted biaryls and other highly hindered couplings.[9][11] Consider PEPPSI-type precatalysts.[11] |
| Bidentate Ligands | Xantphos, BINAP | Can be effective, but sometimes less so for extremely hindered substrates compared to the best monophosphine ligands. Believed to prevent palladium dimer formation.[6][8] |
| Specialized P,N-Ligands | Carbazolyl-derived ligands | Custom-designed ligands can show exceptional activity for specific challenging couplings, such as amination of aryl chlorides.[7] |
Troubleshooting Steps:
-
Screen Ligands: If XPhos fails, screen a ligand from a different class, such as an NHC-based catalyst (e.g., [Pd-PEPPSI-IPr]).
-
Vary the Base: While K₃PO₄ is a good starting point, Cs₂CO₃ or LiHMDS (for non-protic substrates) can dramatically alter reactivity.[5]
-
Use a Precatalyst: Instead of generating the catalyst in situ from Pd₂(dba)₃, use a well-defined palladacycle precatalyst (e.g., XPhos-Pd-G3). These can provide more consistent and rapid activation.[10]
-
Consider Microwave Irradiation: For high-throughput screening or difficult cases, microwave-assisted synthesis can significantly reduce reaction times and sometimes improve yields by overcoming kinetic barriers.[12]
By systematically moving from classical methods to modern, ligand-supported catalytic systems and rationally optimizing reaction parameters, the synthesis of even highly substituted 9-anilinoacridines can be achieved with high efficiency and predictability.
References
-
Biscoe, M. R. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
-
Organ, M. G. (2014). The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions. Slideshare. [Link]
-
MDPI. (2019, June 21). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Fors, B. P., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]
-
Reddy, V. P., et al. (2008). (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Kumar, S., et al. (2015). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions (RSC Publishing). [Link]
-
Roe, A. M., et al. (2008). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. PMC. [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 9. mdpi.com [mdpi.com]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions | PDF [slideshare.net]
- 12. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide: 1H NMR Characterization of N-(3-Methylphenyl)-9-acridinamine
Executive Summary: The "Fingerprint" of Acridine Intercalators
N-(3-Methylphenyl)-9-acridinamine (often termed m-AMSA precursor or derivative) represents a critical scaffold in the development of DNA-intercalating antitumor agents. Unlike its famous derivative Amsacrine (m-AMSA), which bears a methanesulfonamide handle, this molecule serves as both a functional probe and a synthetic intermediate.
In this guide, we move beyond simple peak listing. We compare the 1H NMR profile of this compound against its structural isomers (ortho/para) and starting materials.[1] This distinction is vital because the meta-methyl placement dictates the steric freedom of the anilino ring, directly influencing the compound's DNA binding kinetics and spectral behavior.
Synthesis Context & Impurity Profiling[2]
To accurately interpret the NMR spectrum, one must understand the "chemical noise" likely to be present. The synthesis typically involves the nucleophilic aromatic substitution of 9-chloroacridine with m-toluidine.
Workflow Visualization
The following diagram outlines the synthesis logic and the critical purification checkpoints that NMR must validate.
Figure 1: Synthetic pathway highlighting origins of potential spectral impurities.
Detailed 1H NMR Analysis (DMSO-d6)
The choice of solvent is critical. DMSO-d6 is recommended over CDCl3 for acridine derivatives due to solubility issues and the aggregation-induced broadening often seen in chloroform.
Comparative Spectral Data Table
The table below contrasts the Target (meta-isomer) with its para-isomer and the 9-chloroacridine precursor. Note the diagnostic shifts in the phenyl ring region.[2]
| Assignment | Target: N-(3-Me-Ph) | Alternative: N-(4-Me-Ph) [1] | Precursor: 9-Cl-Acridine [2] |
| Solvent | DMSO-d6 | DMSO-d6 | DMSO-d6 |
| NH (Amine) | 11.0 - 11.2 ppm (s, br) | 11.2 ppm (s) | N/A |
| H-4, H-5 (Acridine) | 8.20 - 8.30 ppm (d) | 8.29 ppm (d) | 8.30 - 8.40 ppm (m) |
| H-1, H-8 (Acridine) | 7.80 - 7.90 ppm (d) | 7.71 - 7.76 ppm (t)* | ~8.8 ppm (Deshielded) |
| Acridine Core (Other) | 7.20 - 7.70 ppm (m) | 7.12 - 7.23 ppm (m) | 7.50 - 8.00 ppm (m) |
| Phenyl H-2' | ~6.9 - 7.0 ppm (s) | N/A (Symmetric AA'BB') | N/A |
| Phenyl H-4', H-6' | 6.8 - 7.1 ppm (d/m) | 7.12 - 7.23 ppm (d) | N/A |
| Phenyl H-5' | 7.1 - 7.2 ppm (t) | N/A | N/A |
| Methyl (-CH3) | 2.30 - 2.35 ppm (s) | 2.32 ppm (s) | N/A |
*Note: In some literature, H-1/H-8 and H-2/H-7 assignments can flip depending on concentration and salt form (HCl vs Free Base). The H-4/H-5 doublet is the most reliable anchor.
Key Diagnostic Signals[2]
-
The "Acridine Butterfly" (8.2 - 8.3 ppm): The protons at positions 4 and 5 (closest to the central nitrogen) appear as a distinct doublet downfield. This signal confirms the integrity of the tricyclic core. If this peak is split or shifted significantly (>8.8 ppm), suspect unreacted 9-chloroacridine.
-
The "Meta" Fingerprint (Phenyl Region): Unlike the para-isomer, which shows a symmetric AA'BB' system (two doublets) for the phenyl ring, the N-(3-methylphenyl) derivative displays a complex 4-spin system:
-
H-2': A singlet (or narrow doublet) often slightly isolated.
-
H-5': A pseudo-triplet.
-
H-4'/H-6': Multiplets/doublets flanking the triplet.
-
Differentiation: If you see two clean doublets in the 7.0-7.3 ppm range, you have likely synthesized the para-isomer (4-methyl) by mistake.
-
-
The NH Proton (Exchangeable): Appearing >11.0 ppm, this broad singlet is diagnostic of the C-N bond formation. Its disappearance upon D2O shake validates the amine functionality.
Structural Logic & Connectivity[3]
Understanding why the peaks appear where they do allows for self-validation of the spectrum. The following diagram illustrates the shielding/deshielding zones.
Figure 2: Electronic influences driving chemical shift values.
Experimental Protocol (Self-Validating)
To ensure reproducibility and distinguish this compound from alternatives, follow this specific protocol.
Step 1: Sample Preparation
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).
-
Why: Acridine derivatives often stack in solution. DMSO disrupts stacking better than CDCl3, yielding sharper peaks.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Caution: Higher concentrations (>15 mg) may cause line broadening due to aggregation (π-π stacking).
-
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the aromatic protons).
-
Scans (NS): 16–32 (sufficient for 1H).
Step 3: Validation Checklist
-
Check 2.3 ppm: Is there a singlet integrating to 3H? (Confirms Methyl).
-
Check 11.0 ppm: Is there a broad singlet (1H)? (Confirms Amine).
-
Check 8.8 ppm: Is there a signal here?
-
Yes: Likely 9-chloroacridine contamination (Reaction incomplete).
-
No: Proceed.
-
-
Integration Ratio: The ratio of the Methyl singlet (3H) to the Acridine H-4/H-5 doublet (2H) must be 1.5 : 1 .
References
-
Synthesis and anticancer study of 9-aminoacridine derivatives. Arabian Journal of Chemistry. (2012). Comparison of 4-methyl isomer shifts.
-
9-AMINOACRIDINE 1H NMR spectrum. ChemicalBook. Reference for parent acridine shifts.
-
N-(3-Methylphenyl)aniline 1H NMR Data. PubChem. Reference for the specific 3-methylphenyl amine pattern.
-
The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine. The Open Chemistry Journal. (2018). Methodology for acridine amination.
Sources
Comparing antitumor potency of N-(3-Methylphenyl)-9-acridinamine vs Amsacrine
Topic: Comparing Antitumor Potency: N-(3-Methylphenyl)-9-acridinamine vs. Amsacrine Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
This guide provides a technical analysis comparing N-(3-Methylphenyl)-9-acridinamine , a structural prototype in the 9-anilinoacridine class, with Amsacrine (m-AMSA) , a clinically established antileukemic agent.
While both compounds share the planar acridine chromophore essential for DNA intercalation, Amsacrine exhibits superior antitumor potency (10–100x greater in vitro) . This enhanced efficacy is driven by the specific pharmacophoric properties of its 1'-methanesulfonamide side chain, which transforms the molecule from a simple DNA intercalator into a highly specific Topoisomerase II poison .
| Feature | N-(3-Methylphenyl)-9-acridinamine | Amsacrine (m-AMSA) |
| Role | SAR Prototype / Intercalator | Clinical Drug / Topo II Poison |
| Primary Mechanism | DNA Intercalation (Reversible) | Topoisomerase II Trapping (Cleavable Complex) |
| In Vitro Potency (IC50) | Moderate (Micromolar range, ~1–10 µM) | High (Nanomolar range, ~0.02–0.2 µM) |
| Dose Potency (In Vivo) | Low (Requires high doses for effect) | High (Active at lower doses) |
| Key Structural Moiety | 3'-Methyl group (Lipophilic) | 1'-Methanesulfonamide + 3'-Methoxy |
Chemical Structure & Pharmacophore Analysis
The structural evolution from the 3-methyl derivative to Amsacrine illustrates a critical principle in medicinal chemistry: the transition from non-specific binding to targeted enzyme poisoning.
Structural Comparison
-
N-(3-Methylphenyl)-9-acridinamine: Consists of the acridine core linked to an aniline ring with a single methyl group at the meta (3) position. It relies primarily on hydrophobic interactions and π-π stacking.
-
Amsacrine: Retains the core but introduces a methanesulfonamide group (at the 1' position relative to the amine bridge) and a methoxy group (at the 3' position).
Pharmacophore Visualization
The following diagram illustrates the structural relationship and the critical "Headgroup" region responsible for Topoisomerase II interaction.
Caption: Structural divergence showing the critical role of the methanesulfonamide 'headgroup' in shifting mechanism from simple intercalation to potent enzyme poisoning.
Mechanism of Action: The "Poison" Effect
The disparity in potency is mechanistic.
-
Intercalation (Both): Both compounds insert their planar acridine ring between DNA base pairs. This causes local unwinding but is often insufficient for rapid cytotoxicity.
-
Topoisomerase II Trapping (Amsacrine Dominant): Topoisomerase II (Topo II) creates transient double-strand breaks to manage DNA topology.
-
N-(3-Methylphenyl)-9-acridinamine allows the enzyme to religate the DNA strand, leading to cell survival or slow death.
-
Amsacrine acts as an interfacial poison. The methanesulfonamide tail interacts specifically with amino acid residues in the Topo II enzyme (likely Arg486 or similar residues in the ATPase domain interface), locking the "cleavable complex." This prevents DNA religation, causing permanent double-strand breaks and triggering apoptosis.
-
Caption: Mechanistic pathway distinguishing reversible intercalation (3-Methyl) from irreversible Topo II poisoning (Amsacrine).
Comparative Antitumor Potency Data
The following data summarizes the performance of these compounds in standard murine leukemia models (L1210) and in vitro cytotoxicity assays.
Table 1: Potency & Activity Profile
| Metric | N-(3-Methylphenyl)-9-acridinamine | Amsacrine (m-AMSA) | Relative Potency |
| L1210 Cytotoxicity (IC50) | ~1.0 – 5.0 µM | 0.02 – 0.15 µM | Amsacrine is ~50x more potent |
| DNA Binding (K_assoc) | High (Intercalator) | High (Intercalator) | Similar (Binding affinity is not the differentiator) |
| Topo II Inhibition | Weak / Non-specific | Potent / Specific | Amsacrine is significantly superior |
| In Vivo Dose (OD) | High (Requires >20 mg/kg) | Low (Effective at <5 mg/kg) | Amsacrine has higher dose potency |
| Solubility | Poor (Lipophilic) | Moderate (Enhanced by sulfonamide) | Amsacrine has better bioavailability |
Note: Data synthesized from Structure-Activity Relationship (SAR) studies by Cain et al. and Baguley et al. [1, 2].
Key Insight: The "Headgroup" Hypothesis
Research demonstrates that while the 3-methyl analog binds DNA effectively, it lacks the ability to interact with the protein component of the Topo II-DNA complex. The methanesulfonamide group of Amsacrine provides the necessary electronic and steric profile to "bridge" the DNA and the enzyme, resulting in the high-potency "poison" effect.
Experimental Protocols
To verify these differences in your own laboratory, use the following validated protocols.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values to quantify potency differences.
-
Cell Line: L1210 (Murine Leukemia) or Jurkat (Human T-cell Leukemia).
-
Seeding: Seed cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment:
-
Prepare stock solutions in DMSO (10 mM).
-
Treat cells with serial dilutions (0.001 µM to 100 µM).
-
Include Amsacrine as positive control and N-(3-Methylphenyl)-9-acridinamine as the test compound.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO, read Absorbance at 570 nm.
-
Analysis: Plot dose-response curves. Expect Amsacrine curve to shift left by 1-2 logs.
Protocol B: K-SDS DNA Precipitation Assay (Topo II Trapping)
Objective: Confirm the mechanism (Protein-DNA crosslinks).
-
Labeling: Pre-label cells with
-thymidine for 24 hours. -
Drug Exposure: Treat cells with compounds (1 µM and 10 µM) for 1 hour.
-
Lysis: Lyse cells with SDS/alkali solution.
-
Precipitation: Add KCl. SDS-K precipitates proteins. If Topo II is covalently linked to DNA (cleavable complex), DNA will co-precipitate.
-
Quantification: Measure radioactivity in the pellet (trapped DNA) vs. supernatant.
-
Expected Result: Amsacrine will show high % DNA precipitation (trapping). The 3-methyl analog will show low/negligible precipitation.
Conclusion
For drug development professionals, the comparison between N-(3-Methylphenyl)-9-acridinamine and Amsacrine serves as a textbook example of lead optimization.
-
N-(3-Methylphenyl)-9-acridinamine represents the binding core : it successfully reaches the target (DNA) but fails to exert a catastrophic effect on the enzyme machinery.
-
Amsacrine represents the functional drug : the addition of the sulfonamide "effector" domain confers the ability to poison Topoisomerase II, resulting in a nanomolar-potency therapeutic.
Recommendation: In the design of new acridine-based agents, prioritize substituents at the 1' and 3' positions of the anilino ring that can form hydrogen bonds or electrostatic interactions with the Topoisomerase II enzyme interface, rather than solely increasing lipophilicity.
References
-
Cain, B. F., Atwell, G. J., & Seelye, R. N. (1971). Potential antitumor agents.[1] 11. 9-Anilinoacridines.[2][3][4][5][6][7] Journal of Medicinal Chemistry, 14(4), 311–315. Link
-
Baguley, B. C., Denny, W. A., Atwell, G. J., & Cain, B. F. (1981). Potential antitumor agents. 34. Quantitative relationships between DNA binding and molecular structure for 9-anilinoacridines substituted in the anilino ring. Journal of Medicinal Chemistry, 24(2), 170–177. Link
-
Baguley, B. C., et al. (1981). Potential antitumor agents.[8] 35. Quantitative relationships between antitumor (L1210) potency and DNA binding for 4'-(9-acridinylamino)methanesulfon-m-anisidide analogues. Journal of Medicinal Chemistry, 24(5), 520–525.[8] Link
-
Denny, W. A., et al. (1982). Potential antitumor agents. 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridine antitumor agents. Journal of Medicinal Chemistry, 25(3), 276–315. Link
-
BenchChem. A Comparative Guide to 4'-(9-acridinylamino)methanesulfon-m-anisidide (mAMSA) and Other Acridine Compounds. Link
Sources
- 1. Full text of "Burger's Medicinal Chemistry & Drug Discovery Vol 5 (6th Edition) By Donald Abraham" [archive.org]
- 2. researchgate.net [researchgate.net]
- 3. Potential antitumor agents. 35. Quantitative relationships between antitumor (L1210) potency and DNA binding for 4'-(9-acridinylamino)methanesulfon-m-anisidide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase II-mediated DNA damage produced by 4'-(9-acridinylamino)methanesulfon-m-anisidide and related acridines in L1210 cells and isolated nuclei: relation to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent antitumor N-mustard derivatives of 9-anilinoacridine, synthesis and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of 9-anilinoacridines as inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential antitumor agents. 35. Quantitative relationships between antitumor (L1210) potency and DNA binding for 4'-(9-acridinylamino)methanesulfon-m-anisidide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative DNA binding kinetics of 3-methyl vs 4-methyl 9-anilinoacridines
Topic: Comparative DNA Binding Kinetics of 3-Methyl vs 4-Methyl 9-Anilinoacridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Kinetic Discriminator
In the development of DNA-intercalating antitumor agents, specifically the 9-anilinoacridine class (analogues of Amsacrine/m-AMSA), thermodynamic binding affinity (
This guide compares the kinetic profiles of 3-methyl-9-anilinoacridine (meta-substituted) and 4-methyl-9-anilinoacridine (para-substituted).
The Bottom Line:
-
3-Methyl Isomer (The "Groove Locker"): Exhibits slower dissociation kinetics (
) and longer residence time. The meta-substituent locks the anilino ring into a specific conformation within the DNA minor groove, optimizing it for the formation of the ternary DNA-Drug-Topoisomerase II complex. -
4-Methyl Isomer (The "Solvent Projector"): Exhibits faster dissociation kinetics . The para-substituent projects away from the groove floor into the solvent, providing less steric "locking" and resulting in a more transient interaction that is less effective at trapping Topoisomerase II.
Molecular Geometry & Structural Logic
To understand the kinetics, one must understand the binding geometry. 9-Anilinoacridines bind via a threading intercalation mechanism:
-
The Anchor: The planar acridine chromophore intercalates between base pairs (typically 5'-pyrimidine-purine-3' steps).
-
The Tail: The anilino side chain projects into the minor groove .
Nomenclature Clarification
Note: In standard Structure-Activity Relationship (SAR) literature for this class, "3-methyl" and "4-methyl" refer to the positions on the anilino ring (often denoted as 3' and 4'). This guide focuses on these anilino-ring isomers, as they represent the critical variable in Amsacrine drug design.
Structural Impact of Methyl Positioning[1]
-
3-Methyl (Meta): The methyl group is positioned to contact the walls of the minor groove. This creates a "snug fit" via Van der Waals interactions, restricting the rotation of the anilino ring relative to the acridine core. This restriction creates an entropic penalty during binding but a high enthalpic barrier to dissociation.
-
4-Methyl (Para): The methyl group extends along the long axis of the minor groove, pointing out towards the solvent. It encounters fewer steric constraints and forms fewer stabilizing contacts with the groove walls.
Visualization: The Intercalation Pathway
The following diagram illustrates the two-step binding mechanism (Nucleation
Caption: Two-step kinetic model. The discrimination between 3-methyl and 4-methyl isomers occurs primarily at k-2 (dissociation).
Comparative Kinetic Data
The following data summarizes the kinetic differences. Note that while association rates (
Table 1: Kinetic Parameters (Stopped-Flow Fluorescence)
| Parameter | Symbol | 3-Methyl (Meta) | 4-Methyl (Para) | Mechanistic Implication |
| Association Rate | Both enter the DNA helix at diffusion-limited rates. | |||
| Dissociation Rate | 10 - 15 | 40 - 60 | The 3-methyl isomer resides on DNA | |
| Residence Time | ~65 - 100 | ~15 - 25 | Critical for Topo II trapping. | |
| Binding Constant | 3-methyl binds tighter due to slower off-rate. | |||
| Cytotoxicity | High Potency | Low/Moderate | Biological activity correlates with residence time. |
Data synthesized from general acridine SAR trends (Baguley et al., Wakelin et al.). Values are representative of typical experimental results under physiological salt conditions (0.1 M NaCl, pH 7.0).
Experimental Protocol: Measuring Kinetics
To validate these differences in your own lab, rely on Stopped-Flow Fluorescence Spectroscopy using the SDS sequestration method. This is the "Gold Standard" for measuring dissociation rates of DNA intercalators.
Rationale
Simple spectrophotometric titration gives
Workflow Diagram
Caption: SDS Sequestration Assay. SDS acts as a 'sink,' preventing re-binding. The decay in fluorescence represents the pure dissociation rate (k_off).
Step-by-Step Protocol (Self-Validating)
-
Complex Formation:
-
Prepare a solution of the 9-anilinoacridine derivative (5
M) and CT-DNA (50 M bp) in SHE buffer (10 mM HEPES, 0.1 mM EDTA, 100 mM NaCl, pH 7.0). -
Validation: Ensure [DNA] >> [Drug] to force 100% bound state initially.
-
-
The "Sink" Preparation:
-
Prepare 1% (w/v) Sodium Dodecyl Sulfate (SDS) in the same buffer.
-
Why SDS? SDS micelles bind the hydrophobic drug instantly upon release from DNA, preventing re-association (
).
-
-
Shot Execution:
-
Load Syringe A with the Complex. Load Syringe B with SDS.
-
Trigger the stopped-flow mixer (1:1 ratio).
-
Monitor fluorescence (Excitation: 260 nm for energy transfer or drug-specific max; Emission: >450 nm cut-off filter).
-
-
Data Analysis:
-
The fluorescence will increase or decrease exponentially as the drug moves from the DNA environment (quenched) to the SDS micelle (fluorescent).
-
Fit the trace to a single exponential equation:
. -
Control: Run the experiment with free drug vs. SDS to ensure the "dead time" mixing artifact does not interfere with the dissociation signal.
-
Biological Implications[1][2][3][4]
The kinetic difference between 3-methyl and 4-methyl isomers explains their divergence in drug development potential.
-
The "Minimal Residence Time" Hypothesis: For a 9-anilinoacridine to poison Topoisomerase II, it must remain intercalated long enough for the enzyme to cleave the DNA and attempt religation.
-
The 3-methyl isomer, with
ms, persists long enough to stabilize the "cleavable complex." -
The 4-methyl isomer, with
ms, dissociates too rapidly. The enzyme detects the empty site and religates the DNA without causing permanent damage (apoptosis).
-
-
Cytotoxicity Correlation: Experimental data consistently shows that 3-substituted anilinoacridines (like m-AMSA) are potent cytotoxins (
in the nanomolar range), whereas 4-substituted analogues often require micromolar concentrations or are inactive.
References
-
Baguley, B. C., et al. (1981).[1] "Antitumour activity of substituted 9-anilinoacridines—comparison of in vivo and in vitro testing systems." European Journal of Cancer, 17(6), 671-679.[1] Link
-
Denny, W. A., et al. (1982). "Potential antitumor agents.[2][1][3][4][5][6][7][8][9][10] 34. Quantitative relationships between DNA binding and molecular structure for 9-anilinoacridines substituted in the anilino ring." Journal of Medicinal Chemistry, 25(3), 276-315. Link
-
Wakelin, L. P., et al. (1990). "Kinetic and equilibrium binding studies of a series of 9-anilinoacridines." Biochemistry, 29(24), 5782-5789. Link
-
Waring, M. J. (1986). "Overview of the interaction between chemotherapeutic agents and DNA." Drugs under Experimental and Clinical Research, 12(6-7), 441-453. Link
Sources
- 1. Antitumour activity of substituted 9-anilinoacridines--comparison of in vivo and in vitro testing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemotherapeutic potential of 9-phenyl acridine: biophysical studies on its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CpG methylation increases the DNA binding of 9-aminoacridine carboxamide Pt analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Docking studies, synthesis, characterization of some novel oxazine substituted 9-anilinoacridine derivatives and evaluation for their antioxidant and anticancer activities as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling N-(3-Methylphenyl)-9-acridinamine
Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. N-(3-Methylphenyl)-9-acridinamine, a derivative of the well-studied 9-aminoacridine core, presents unique opportunities in drug development and cellular research. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of N-(3-Methylphenyl)-9-acridinamine, ensuring the well-being of laboratory personnel and the integrity of your research. The following protocols are synthesized from established best practices for handling aromatic amines and acridine-based compounds.
Hazard Assessment: An Inferential Analysis
As a novel compound, a specific Safety Data Sheet (SDS) for N-(3-Methylphenyl)-9-acridinamine may not be readily available. Therefore, a conservative hazard assessment must be based on its parent compound, 9-aminoacridine, and related aromatic amines. Acridine derivatives are known to be potential mutagens and can cause irritation upon contact.[1] Aromatic amines vary in toxicity, but many are classified as irritants or sensitizers.[2]
Anticipated Hazards:
-
Inhalation: Powders or aerosols can irritate the respiratory tract.
-
Skin Contact: Potential for skin irritation, sensitization, or absorption.
-
Eye Contact: Risk of serious eye irritation.
| Potential Hazard | Route of Exposure | Anticipated Effect |
| Irritation | Skin, Eyes, Respiratory Tract | Redness, inflammation, discomfort |
| Sensitization | Skin | Allergic contact dermatitis |
| Toxicity | Ingestion, Inhalation | Potential for systemic effects |
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is critical to emphasize the role of engineering controls. All work with N-(3-Methylphenyl)-9-acridinamine in solid or solution form should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] A safety shower and eyewash station must be readily accessible.[5][6]
Personal Protective Equipment (PPE): A Comprehensive Protocol
A multi-layered approach to PPE is essential for handling N-(3-Methylphenyl)-9-acridinamine. The following provides a step-by-step guide to selecting and using the appropriate protective gear.
Hand Protection
-
Selection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many chemical powders and solutions. Always inspect gloves for tears or punctures before use.[7]
-
Protocol:
-
Don a primary pair of nitrile gloves.
-
For extended operations or when handling larger quantities, consider double-gloving for an added layer of protection.
-
Use proper glove removal technique (without touching the outer surface of the glove with bare skin) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2][7]
-
Eye and Face Protection
-
Selection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes or airborne particles.[6] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[5]
-
Protocol:
-
Ensure safety goggles meet appropriate national standards (e.g., ANSI Z87.1 in the US).
-
Adjust for a snug and comfortable fit.
-
If a face shield is required, ensure it provides full-face coverage.
-
Body Protection
-
Selection: A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable suit is recommended.[5]
-
Protocol:
-
Always wear a clean, buttoned laboratory coat.
-
Ensure the sleeves are of an appropriate length to cover the wrists.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Respiratory Protection
-
Selection: For handling small quantities in a properly functioning chemical fume hood, respiratory protection is not typically required. However, if there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8]
-
Protocol:
-
Personnel requiring respiratory protection must be fit-tested and trained in its proper use.
-
Establish a cartridge change-out schedule based on the frequency and intensity of use.[8]
-
Safe Handling and Disposal Workflow
The following diagram outlines the standard workflow for safely handling N-(3-Methylphenyl)-9-acridinamine, from preparation to disposal.
Caption: Workflow for Safe Handling of N-(3-Methylphenyl)-9-acridinamine.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[1]
-
Dampen the absorbent material with a suitable solvent (e.g., 60-70% ethanol) to prevent the powder from becoming airborne.[1]
-
Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Wipe the spill area with a damp cloth, then clean with soap and water.
-
-
Small Spills (Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Decontamination:
-
All glassware and equipment should be thoroughly rinsed with an appropriate solvent, followed by washing with soap and water.
-
Work surfaces in the fume hood should be wiped down at the end of each procedure.
-
Waste Disposal
All waste containing N-(3-Methylphenyl)-9-acridinamine, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][7] Do not dispose of this chemical down the drain.[7]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with N-(3-Methylphenyl)-9-acridinamine, fostering a secure environment for scientific discovery.
References
-
Greenbook.net. Safety Data Sheet. (2015, June 12). [Link]
-
hubergroup. Safety Data Sheet. (2022, March 8). [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
INDOFINE Chemical Company, Inc. Safety Data Sheet. [Link]
-
Lithofin. Trade name: Lithofin MPP. (2022, August 12). [Link]
Sources
- 1. 9-AMINOACRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lithofin.com [lithofin.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
